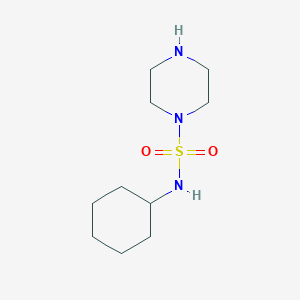

N-cyclohexylpiperazine-1-sulfonamide

CAS No.:

Cat. No.: VC16255022

Molecular Formula: C10H21N3O2S

Molecular Weight: 247.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H21N3O2S |

|---|---|

| Molecular Weight | 247.36 g/mol |

| IUPAC Name | N-cyclohexylpiperazine-1-sulfonamide |

| Standard InChI | InChI=1S/C10H21N3O2S/c14-16(15,13-8-6-11-7-9-13)12-10-4-2-1-3-5-10/h10-12H,1-9H2 |

| Standard InChI Key | LECPEZVDBBUYLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)NS(=O)(=O)N2CCNCC2 |

Introduction

Chemical Identity and Structural Characteristics

N-Cyclohexylpiperazine-1-sulfonamide belongs to the piperazine sulfonamide family, distinguished by its unique substitution pattern. The compound’s IUPAC name, N-cyclohexylpiperazine-1-sulfonamide, reflects its cyclohexyl group attached to the piperazine nitrogen and a sulfonamide functional group at the 1-position.

Molecular Properties

The molecular formula C₁₀H₂₁N₃O₂S corresponds to a molar mass of 247.36 g/mol. Key identifiers include:

-

PubChem CID: 28775583

-

Canonical SMILES: C1CCC(CC1)NS(=O)(=O)N2CCNCC2

-

InChIKey: LECPEZVDBBUYLZ-UHFFFAOYSA-N

The sulfonamide group (SO₂NH₂) contributes to hydrogen-bonding interactions, while the cyclohexyl moiety enhances lipophilicity, influencing membrane permeability .

Table 1: Physicochemical Properties of N-Cyclohexylpiperazine-1-sulfonamide

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁N₃O₂S |

| Molecular Weight (g/mol) | 247.36 |

| XLogP3 | 1.9 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bond Count | 3 |

Synthesis and Manufacturing

The synthesis of N-cyclohexylpiperazine-1-sulfonamide typically involves reductive amination or sulfonylation strategies. A notable method, adapted from Parise-Filho et al. , employs cyclohexanone and piperazine derivatives under controlled conditions:

Reductive Amination Protocol

-

Reactants: N1-Boc-piperazine (1.1 eq.), cyclohexanone (1 eq.), NaBH(OAc)₃ (1.3 eq.) in dry dichloroethane (DCE).

-

Procedure: The mixture is stirred at room temperature for 24–48 hours, followed by Boc deprotection using trifluoroacetic acid (TFA) .

-

Purification: Column chromatography (hexanes:EtOAc gradient) yields the free base, which is precipitated with diethyl ether.

This method achieves moderate yields (30–45%) and ensures high purity, as validated by nuclear magnetic resonance (NMR) and mass spectrometry .

Pharmacological Significance

Inhibition of Mycobacterium tuberculosis IMPDH

N-Cyclohexylpiperazine-1-sulfonamide analogues demonstrate potent activity against M. tuberculosis by targeting IMPDH, an enzyme critical for purine biosynthesis . Key findings include:

-

IC₅₀ Values: Analogues such as compound 13 exhibit IC₅₀ values of 0.084 μM against IMPDH, surpassing the parent compound’s efficacy .

-

Structural Insights: X-ray crystallography reveals that the cyclohexyl group occupies a hydrophobic pocket in the NAD-binding site, while the sulfonamide forms hydrogen bonds with Thr²⁷⁶ and Ser²⁷⁷ .

Table 2: Comparative Activity of Selected Analogues

| Compound | IMPDH IC₅₀ (μM) | M. tuberculosis MIC₉₀ (μM) |

|---|---|---|

| 1 | 0.42 | 12.5 |

| 13 | 0.084 | 31.2 |

| 14 | 0.83 | 31.2 |

Target Selectivity and Resistance Profiling

Despite its efficacy, N-cyclohexylpiperazine-1-sulfonamide faces challenges due to potential resistance mutations. Compound 21 retains activity against a resistant M. tuberculosis strain (MIC₉₀: 62.5 μM), suggesting a distinct binding mode less prone to mutational escape .

Applications in Medicinal Chemistry

Scaffold Optimization

Modifications to the piperazine core and cyclohexyl group have been explored to enhance pharmacokinetic properties:

-

Piperazine Rigidity: Replacement with flexible spacers (e.g., ethylenediamine) abolishes whole-cell activity, underscoring the necessity of the piperazine ring for target engagement .

-

Cyclohexyl Substitution: Methylation at position-2 improves IMPDH inhibition (IC₅₀: 0.084 μM) but reduces cellular permeability, highlighting a trade-off between potency and bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume